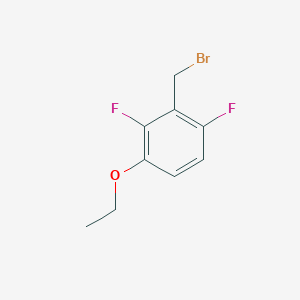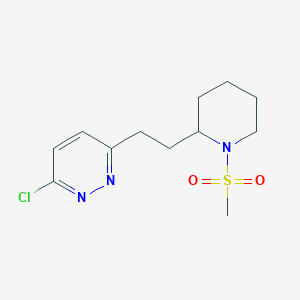
3-Ethoxy-2,6-difluorobenzyl bromide
説明
“3-Ethoxy-2,6-difluorobenzyl bromide” is an organic compound . It has a molecular weight of 251.07 . The IUPAC name for this compound is 3-(bromomethyl)-2,4-difluorophenyl ethyl ether .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, a study describes the use of a modular robotic system for organic synthesis, where the reactor was charged manually with 2,6-difluorobenzyl bromide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature .科学的研究の応用
Applications in Environmental and Analytical Chemistry
Novel Brominated Flame Retardants : A comprehensive review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the need for further research on their occurrence, environmental fate, and toxicity. This review connects data from the European Chemical Association on NBFRs with other scientific information, indicating large knowledge gaps for several NBFRs not included in monitoring programs or studies (Zuiderveen, Slootweg, & de Boer, 2020).
Ethidium Bromide-Degrading Bacteria : Research identifying ethidium bromide-degrading bacteria from laboratory gel electrophoresis waste highlights the potential of microbial bioremediation in the degradation of toxic substances, suggesting avenues for the disposal and treatment of hazardous laboratory waste. This study characterizes bacterial isolates capable of degrading a well-known mutagenic agent, providing insights into safer disposal methods for laboratory waste (Gandhi, Kesari, & Kumar, 2022).
Antioxidant Activity and Environmental Fate
Analytical Methods for Antioxidant Activity : A critical review of various tests used to determine antioxidant activity emphasizes the importance of accurate analytical methods in research, covering detection mechanisms, applicability, advantages, and disadvantages of different assays. This review provides a foundation for understanding the chemical reactions underlying antioxidant analysis, crucial for studies involving oxidative stress and its mitigation (Munteanu & Apetrei, 2021).
Environmental Effects of Sunscreen Ingredients : Investigating the environmental impacts of common sunscreen ingredients, including studies on their detection in water sources and the potential for causing coral reef bleaching, underlines the ecological considerations necessary in chemical applications. This research underscores the importance of environmentally friendly alternatives and the need for regulations to mitigate adverse effects on aquatic ecosystems (Schneider & Lim, 2019).
将来の方向性
作用機序
Target of Action
The primary target of 3-Ethoxy-2,6-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the benzylic position, leading to the displacement of the bromide ion . The reaction can proceed via an SN1 or SN2 pathway, depending on the nature of the substrate . For primary benzylic halides, the reaction typically follows an SN2 pathway, while secondary and tertiary benzylic halides react via an SN1 pathway .
Biochemical Pathways
For instance, it could serve as a synthetic intermediate in the production of more complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the nature of the nucleophile involved in the substitution reaction and the resulting product. The compound’s ability to act as a synthetic intermediate could potentially lead to the formation of various biologically active compounds .
生化学分析
Biochemical Properties
3-Ethoxy-2,6-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This interaction can lead to the modification of enzyme activity and protein function . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modify the activity of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . Additionally, the compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under ambient conditions, but its reactivity can lead to degradation over time . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity. At high doses, it can lead to toxic effects, including cell death and tissue damage . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways . Additionally, it can influence metabolite levels by modifying the activity of enzymes that regulate metabolite synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
3-(bromomethyl)-1-ethoxy-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCLQFXQBQYLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)





![8-Oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B1399329.png)
![3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1399330.png)




![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)
